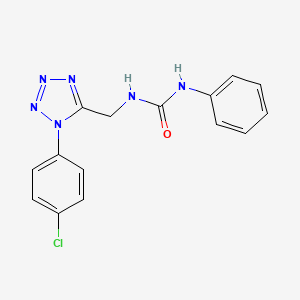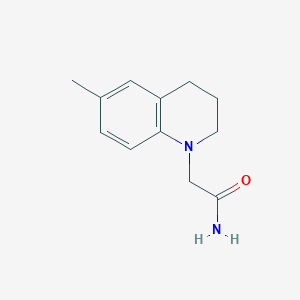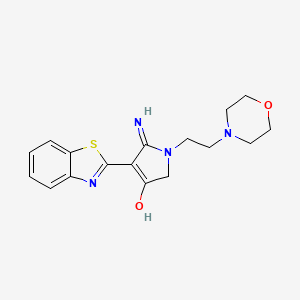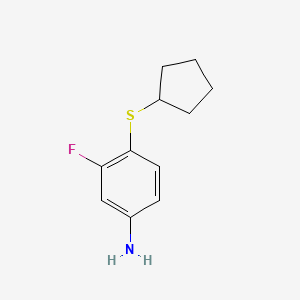![molecular formula C18H19N3O5S B2492937 N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922081-59-2](/img/structure/B2492937.png)
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that have been studied for their potential applications in various fields due to their unique chemical structures and properties. Research on related compounds involves understanding their synthesis, molecular structure, chemical behavior, and potential applications in areas such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic precursors to the final complex molecule. For example, compounds with similar structural frameworks have been synthesized through step-by-step reactions involving intermediates like ethyl benzoate, benzohydrazide, and specific sulfanyl acetamides, followed by reactions with N-alkyl/aryl substituted 2-bromoacetamide in the presence of suitable catalysts and conditions (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through spectral characterization techniques, including EI-MS, IR, and (1)H-NMR. These techniques provide insights into the molecular framework, functional groups, and overall geometry of the compound, essential for understanding its chemical reactivity and properties.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, displaying a range of properties due to their complex structure. For instance, the presence of acetamide, sulfamoyl, and oxazepin groups contribute to their activity in biological systems, affecting their interaction with biological molecules and enzymes. The synthesis process often involves reactions such as cyclization, sulfonation, and alkylation, each step contributing to the compound's final properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for practical applications. These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems or material applications. Research into similar compounds has focused on optimizing these properties for specific uses.
Chemical Properties Analysis
The chemical behavior of these compounds is closely related to their structure. Functional groups such as sulfamoyl and acetamide influence their reactivity, including acid-base behavior, nucleophilic substitution reactions, and interactions with enzymes or receptors in biological systems. Understanding these properties is essential for designing compounds with desired biological or chemical activities.
References:
科学的研究の応用
Antimicrobial and Antitumor Activities
- Antimalarial and COVID-19 Applications : Compounds with sulfonamide ring systems, similar to the query compound, have been investigated for their antimalarial activity and potential use against COVID-19 through in vitro studies and molecular docking studies. These studies have shown promising results in terms of antimalarial activity and binding affinity to key proteins involved in the SARS-CoV-2 virus lifecycle (Fahim & Ismael, 2021).
- Antibacterial Properties : Research into thiazolidin-4-one derivatives and benzodioxine-containing sulfonamides has shown significant antimicrobial activity, suggesting that compounds with similar structures, including the specified acetamide derivative, could have potential applications as antibacterial agents (Baviskar, Khadabadi, & Deore, 2013); (Abbasi et al., 2019).
- Antitumor Potential : The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings have revealed considerable anticancer activity against several cancer cell lines, indicating that structurally related compounds might also possess antitumor properties (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Therapeutic Applications
- α-Glucosidase and Acetylcholinesterase Inhibitors : Compounds incorporating benzodioxane and acetamide moieties have been identified as potent inhibitors of α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).
Fungicidal Applications
- Potential in Crop Protection : Derivatives of dihydrobenzo[e][1,2]oxazepin-4(1H)-one have demonstrated moderate to high fungicidal activities against several phytopathogenic fungi, suggesting that compounds with similar structures could be explored for use in crop protection (Yang et al., 2017).
特性
IUPAC Name |
N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12(22)19-13-3-6-15(7-4-13)27(24,25)20-14-5-8-17-16(11-14)18(23)21(2)9-10-26-17/h3-8,11,20H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCRMOYBEUDWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


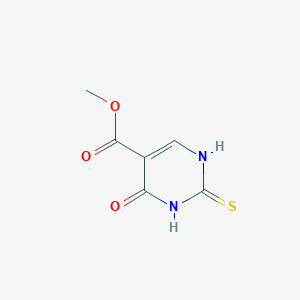
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2492858.png)
![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2492862.png)
![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)

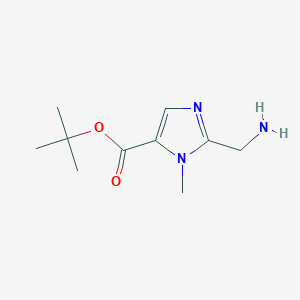
![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)

